Functional Potency in Nematode Motility: Ivm aglycone Demonstrates Significantly Lower Potency than Ivermectin
In a motility assay using wild-type C. elegans (N2 strain), Ivm aglycone (IVMa) exhibits a 100-fold lower potency compared to the parent compound ivermectin (IVM) [1]. This quantifiable difference is critical for studies of structure-activity relationships and resistance mechanisms.
| Evidence Dimension | EC50 for inhibition of motility |
|---|---|
| Target Compound Data | 163.6 nM (95% CI: 152.6–175.4 nM) |
| Comparator Or Baseline | Ivermectin: 1.64 nM (95% CI: 1.43–1.87 nM) |
| Quantified Difference | ~100-fold lower potency for Ivm aglycone |
| Conditions | C. elegans N2 wild-type strain, 24-hour exposure, motility assay |
Why This Matters
This quantitative data confirms that Ivm aglycone is not a functional substitute for ivermectin in whole-organism assays, guiding proper experimental design.
- [1] Jakobs, M., et al. Transgenic Expression of Haemonchus contortus Cytochrome P450 Hco-cyp-13A11 Decreases Susceptibility to Particular but Not All Macrocyclic Lactones in the Model Organism Caenorhabditis elegans. Int. J. Mol. Sci. 2022, 23, 9155. View Source
